molecular formula C21H20ClN3O4S B14987998 5-chloro-N-(4-ethoxyphenyl)-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide

5-chloro-N-(4-ethoxyphenyl)-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide

Cat. No.: B14987998
M. Wt: 445.9 g/mol
InChI Key: ACOOUUBOFLMXHP-UHFFFAOYSA-N
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Description

5-CHLORO-N-(4-ETHOXYPHENYL)-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique chemical structure, which includes a pyrimidine ring substituted with various functional groups such as chloro, ethoxyphenyl, and methanesulfonyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-(4-ETHOXYPHENYL)-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the chloro, ethoxyphenyl, and methanesulfonyl groups. Common reagents used in these reactions include chlorinating agents, ethoxyphenyl derivatives, and methanesulfonyl chloride. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial synthesis often employs advanced techniques such as automated reactors and in-line monitoring to optimize reaction conditions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-N-(4-ETHOXYPHENYL)-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to remove specific functional groups or alter the oxidation state of the compound.

    Substitution: The chloro and ethoxyphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or deethoxylated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and materials.

    Biology: It has shown promise in biological studies, particularly in the investigation of enzyme inhibition and protein interactions.

    Medicine: Preliminary research suggests potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: The compound’s unique chemical properties make it suitable for use in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-(4-ETHOXYPHENYL)-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-CHLORO-N-(4-METHOXYPHENYL)-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE
  • 5-CHLORO-N-(4-HYDROXYPHENYL)-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE

Uniqueness

Compared to similar compounds, 5-CHLORO-N-(4-ETHOXYPHENYL)-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE is unique due to the presence of the ethoxyphenyl group, which imparts distinct chemical and biological properties. This structural variation can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C21H20ClN3O4S

Molecular Weight

445.9 g/mol

IUPAC Name

5-chloro-N-(4-ethoxyphenyl)-2-[(4-methylphenyl)methylsulfonyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C21H20ClN3O4S/c1-3-29-17-10-8-16(9-11-17)24-20(26)19-18(22)12-23-21(25-19)30(27,28)13-15-6-4-14(2)5-7-15/h4-12H,3,13H2,1-2H3,(H,24,26)

InChI Key

ACOOUUBOFLMXHP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=C(C=C3)C

Origin of Product

United States

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